Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)
Overview
Description
Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) is an anthocyanin cation consisting of pelargonidin with a 6-O-malonyl-beta-D-glucosyl residue attached at the 3-hydroxy position . It is a naturally occurring compound found in various fruits and flowers, contributing to their vibrant red and purple colors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) can be synthesized through the extraction from plant sources, particularly from strawberries . The process involves solvent extraction, preparation standards, and crystallization purification .
Industrial Production Methods: Industrial production methods typically involve the extraction of the compound from fresh flowers or plants, followed by solvent extraction and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents . The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different anthocyanin derivatives .
Scientific Research Applications
Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and reactions . In biology and medicine, it is researched for its potential health benefits, including antioxidant and anti-inflammatory properties . In the industry, it is used as a natural colorant in food and cosmetic products .
Mechanism of Action
The mechanism of action of Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) involves its interaction with various molecular targets and pathways. It exerts its effects by activating the Nrf2/ARE signaling pathway, which upregulates the expression of phase II detoxification enzymes such as GCLC and HO-1 . This helps in reversing redox imbalance and enhancing cell survival .
Comparison with Similar Compounds
Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) is unique compared to other similar compounds due to its specific malonylation at the 6-O position . Similar compounds include bisdemalonylsalvianin and shisonin, which have different glycosylation patterns . These differences in structure contribute to variations in their chemical properties and biological activities .
Properties
IUPAC Name |
3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)23-16(7-13-14(27)5-12(26)6-15(13)35-23)36-24-22(33)21(32)20(31)17(37-24)9-34-19(30)8-18(28)29/h1-7,17,20-22,24,31-33H,8-9H2,(H3-,25,26,27,28,29)/p+1/t17-,20-,21+,22-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZUBCUKXQFBKB-JZWLZXDTSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23O13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332138 | |
Record name | Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165070-68-8 | |
Record name | Pelargonidin 3-(6′′-malonylglucoside) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165070-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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